molecular formula C17H17N3O2 B2910937 1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-53-5

1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2910937
CAS No.: 899990-53-5
M. Wt: 295.342
InChI Key: SYHNNSFMCBMBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a urea pharmacophore flanked by methoxyphenyl and 1-methylindole moieties, a structural motif known to confer valuable biological properties. Urea derivatives are extensively utilized in drug design for their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity . The indole nucleus is a privileged scaffold in pharmaceuticals, associated with a broad spectrum of bioactivities including potential antiviral, anti-inflammatory, and anticancer effects . This combination makes this compound a promising candidate for hit-to-lead optimization in various therapeutic areas. Specifically, structurally related N-phenylurea-indole hybrids have been investigated as potent and selective agonists for the human Formyl-Peptide Receptor 2 (FPR2) . FPR2 is a G-protein coupled receptor implicated in the regulation of innate immunity and inflammatory responses, making it a compelling target for immunomodulatory and anti-inflammatory drug development . Researchers can employ this compound to probe FPR2-mediated pathways or as a starting point for developing new therapeutics for inflammatory and infectious diseases. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHNNSFMCBMBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group and an indole moiety linked through a urea functional group. Its chemical formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2} with a molecular weight of approximately 313.36 g/mol. The unique substitution pattern may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indole structure is known for its ability to modulate the activity of kinases and other proteins involved in cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer types:

Cell Line IC50 (µM) Reference
MDA-MB-468 (Breast)2.5
SK-MEL-5 (Melanoma)1.8
HCT-116 (Colon)3.0
PC-3 (Prostate)4.2

These results suggest that the compound may serve as a potent candidate for further development as an anticancer agent.

Mechanistic Studies

In studies evaluating the mechanism of action, it was found that this compound inhibits specific signaling pathways associated with cell proliferation and survival. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : In a study involving MDA-MB-468 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, with an observed increase in apoptosis markers such as caspase activation and PARP cleavage .
  • Melanoma Model : Another study demonstrated that administration of this compound led to tumor regression in SK-MEL-5 xenograft models, supporting its potential as a therapeutic agent .

Comparative Analysis

When compared to similar compounds, such as 1-(3-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, the methoxy-substituted derivative exhibited superior potency in inhibiting cancer cell growth, likely due to enhanced lipophilicity and better receptor binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, focusing on substituent variations and their implications:

Compound Name Substituent on Phenyl Ring Substituent on Indole Molecular Weight (g/mol) Key Data Reference
This compound 3-OCH₃ 1-CH₃ 323.4 CAS 941968-77-0, Smiles: COc1cccc(CCNC(=O)Nc2cn(C)c3ccccc23)c1
1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea 3-Cl, 4-F 1-CH₃ 317.75 Monoisotopic mass: 317.073; ChemSpider ID: 18447790
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea 3,4-Cl₂ 1,2-(CH₃)₂ (on indole) 378.3 ChemSpider ID: 852140-74-0
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea 4-CN 3-OCH₃ (phenyl) 268.1 Yield: 83.0%; ESI-MS m/z: 268.1 [M+H]⁺
1-(3,5-Di(trifluoromethyl)phenyl)-3-(1-methyl-1H-indol-3-yl)urea 3,5-(CF₃)₂ 1-CH₃ 373.4 ESI-MS m/z: 373.4 [M+H]⁺ (analogous to 6m)
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide 3-OCH₃ N/A (imidazoline core) Not reported Example of non-urea indole derivative with similar phenyl substitution

Structural and Functional Group Analysis

  • Halogenated Derivatives: Compounds with 3-Cl, 4-F or 3,4-Cl₂ substituents (e.g., ) exhibit higher molecular weights and lipophilicity, which may favor membrane permeability but reduce aqueous solubility. Cyanophenyl Analogs: The 4-CN group in 1-(4-cyanophenyl)-3-(3-methoxyphenyl)urea introduces strong electron-withdrawing effects, altering binding affinity in receptor-ligand interactions .
  • Additional Methyl Groups: In 1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea , the 1,2-dimethylindole increases steric bulk, which could hinder rotational freedom and affect binding pocket accommodation.

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